molecular formula C6H14ClN B1443951 (S)-2-Methylpiperidine hydrochloride CAS No. 205526-61-0

(S)-2-Methylpiperidine hydrochloride

Cat. No.: B1443951
CAS No.: 205526-61-0
M. Wt: 135.63 g/mol
InChI Key: BILCQNXKQKRGAO-RGMNGODLSA-N
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Description

(S)-2-Methylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidines. Piperidines are heterocyclic amines that are widely used in organic synthesis and pharmaceutical applications. The this compound is the hydrochloride salt form of (S)-2-Methylpiperidine, which is a chiral molecule with a specific three-dimensional arrangement. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methylpiperidine hydrochloride typically involves the reduction of 2-methylpyridine using a suitable reducing agent. One common method is the catalytic hydrogenation of 2-methylpyridine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under controlled conditions of temperature and pressure to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. The final product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Catalytic hydrogenation using Pd/C.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted piperidines.

Scientific Research Applications

(S)-2-Methylpiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Methylpiperidine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s chiral nature allows it to interact selectively with chiral centers in biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A parent compound with a similar structure but lacking the methyl group.

    2-Methylpiperidine: The non-chiral form of the compound.

    N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.

Uniqueness

(S)-2-Methylpiperidine hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties. This chirality can lead to different biological activities and interactions compared to its non-chiral or differently substituted counterparts. The hydrochloride salt form also enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

(2S)-2-methylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-6-4-2-3-5-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILCQNXKQKRGAO-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855951
Record name (2S)-2-Methylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205526-61-0
Record name (2S)-2-Methylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Methylpiperidine hydrochloride
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(S)-2-Methylpiperidine hydrochloride
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(S)-2-Methylpiperidine hydrochloride
Reactant of Route 4
(S)-2-Methylpiperidine hydrochloride
Reactant of Route 5
(S)-2-Methylpiperidine hydrochloride
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(S)-2-Methylpiperidine hydrochloride

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